molecular formula C12H9ClFN B1589574 3'-Chloro-4'-fluoro-2-biphenylaMine CAS No. 577954-86-0

3'-Chloro-4'-fluoro-2-biphenylaMine

Cat. No.: B1589574
CAS No.: 577954-86-0
M. Wt: 221.66 g/mol
InChI Key: QBVDQOUVCUSMQZ-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amine group at the 2-position, a chlorine atom at the 3’-position, and a fluorine atom at the 4’-position on the biphenyl structure. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro- typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-fluoronitrobenzene, which is then subjected to a reduction reaction to convert the nitro group to an amine group. This reduction can be carried out using hydrogen gas in the presence of a platinum catalyst at elevated temperatures and pressures .

Industrial Production Methods: In an industrial setting, the synthesis of [1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro- may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a metal catalyst or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.

    Oxidation Products: Nitroso or nitro derivatives of the biphenyl compound.

    Reduction Products: Modified biphenyl structures with altered functional groups.

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro- exerts its effects is primarily through its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: The presence of both chlorine and fluorine atoms in [1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro- imparts unique electronic and steric properties, making it more versatile in chemical reactions and interactions with biological molecules compared to its analogs.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-10-7-8(5-6-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVDQOUVCUSMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469254
Record name 3'-chloro-4'-fluoro-2-aminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577954-86-0
Record name 3'-chloro-4'-fluoro-2-aminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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